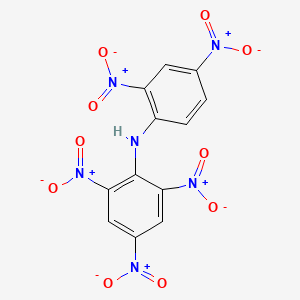

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline

Description

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N6O10/c19-14(20)6-1-2-8(9(3-6)16(23)24)13-12-10(17(25)26)4-7(15(21)22)5-11(12)18(27)28/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGCEWSTFLCCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175909 | |

| Record name | N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21565-22-0 | |

| Record name | N-(2,4-Dinitrophenyl)-2,4,6-trinitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021565220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline typically involves two key components:

- 2,4,6-Trinitroaniline (Picramide) : Prepared from picric acid or related precursors by amination.

- 2,4-Dinitrophenyl moiety : Introduced via nucleophilic aromatic substitution using 2,4-dinitrohalobenzenes or related derivatives.

The target compound is formed by coupling these two highly nitrated aromatic systems through an amine linkage.

Preparation of 2,4,6-Trinitroaniline (Picramide)

The synthesis of 2,4,6-trinitroaniline is a crucial step, as it serves as the amine donor for the final compound.

Method A: Amination of Picric Acid

- Picric acid (2,4,6-trinitrophenol) is converted to 2,4,6-trinitroaniline by treatment with ammonium salts such as diammonium hydrogen phosphate in sulfolane solvent.

- Reaction conditions: Heating a slurry of picric acid (10.0 g, 43.8 mmol), diammonium hydrogen phosphate (11.6 g, 87.6 mmol), and dry sulfolane (40 mL) in a sealed reactor from 25 °C to 175 °C over 2 hours, then maintaining 175 °C for 20 hours under ~20 psi pressure.

- Yield: Approximately 93% isolated yield of 2,4,6-trinitroaniline.

- Workup: After cooling, water is added, and the insoluble product is filtered, washed, and dried.

Method B: Nitration of 4-Nitroaniline

- Direct nitration of 4-nitroaniline using dry sodium nitrate and concentrated sulfuric acid at 0-5 °C for 3 hours yields 2,4,6-trinitroaniline with about 58% yield.

- Alternative nitrating agents like potassium nitrate or nitrosylsulfuric acid mixtures can be used with varying reaction times and temperatures, yielding 50-58%.

Method C: Amination of 2,4,6-Trinitrochlorobenzene

- 2,4,6-Trinitrochlorobenzene is refluxed with ammonia in n-propanol at 100 °C for 3 hours to yield picramide with a 75% yield.

- Ethanol and hydroxylammonium chloride can substitute ammonia for amination.

- Using n-butylamine with tetra-n-butylammonium tetrafluoroborate in dimethylformamide can increase yield to 95%.

Preparation of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline

The target compound is synthesized by coupling the 2,4,6-trinitroaniline with a 2,4-dinitrophenyl derivative, typically via nucleophilic aromatic substitution.

- Starting Materials: 2,4,6-Trinitroaniline and 2,4-dinitrofluorobenzene (or related halogenated dinitrobenzene).

- Reaction: The amino group of 2,4,6-trinitroaniline attacks the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene, replacing the fluorine atom.

- Conditions: The reaction is typically conducted under controlled temperature, often in polar aprotic solvents, to facilitate nucleophilic substitution.

- Outcome: Formation of N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline as a crystalline product.

- A related study on the reaction of 2,3-O-isopropylidene-d-ribofuranosylamine with 2,4-dinitrofluorobenzene demonstrates the feasibility of nucleophilic aromatic substitution on 2,4-dinitrofluorobenzene to form stable N-(2,4-dinitrophenyl) derivatives.

- Although this study focuses on ribosylamine derivatives, the mechanistic principles apply similarly to aromatic amines like 2,4,6-trinitroaniline.

Alternative Synthetic Routes and Modifications

Hydroxy- and Alkoxy-Substituted Intermediates:

- An alternative synthetic methodology involves preparing hydroxy- or alkoxy-substituted 2,4,6-trinitrobenzene intermediates, which are then converted to amino-substituted derivatives by amination.

- For example, 1,3,5-trihydroxy-2,4,6-trinitrobenzene can be synthesized by nitration of 1,3,5-triacetoxybenzene under controlled low-temperature conditions.

- Subsequent alkylation and amination steps yield the desired amino-substituted trinitrobenzene derivatives.

This route offers an alternative pathway to access highly nitrated aniline derivatives, potentially including N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline or its analogues.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amination of Picric Acid | Picric acid, diammonium hydrogen phosphate, sulfolane | 25 to 175 | 22 hours | 93 | Sealed reactor, 20 psi pressure |

| 2 | Nitration of 4-Nitroaniline | Dry sodium nitrate, conc. sulfuric acid | 0 to 5 | 3 hours | 58 | Alternative nitrating agents possible |

| 3 | Amination of 2,4,6-Trinitrochlorobenzene | Ammonia in n-propanol | 100 | 3 hours | 75-95 | High yield with n-butylamine/DMF system |

| 4 | Nucleophilic Aromatic Substitution | 2,4,6-Trinitroaniline + 2,4-dinitrofluorobenzene | Variable | Variable | Not specified | Forms N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline |

Research Findings and Mechanistic Insights

- The nucleophilic aromatic substitution on highly nitrated aromatic rings is facilitated by the strong electron-withdrawing effect of nitro groups, which activate the ring toward nucleophilic attack.

- Amination reactions of nitroaromatic compounds often proceed via displacement of halogen atoms or substitution of hydroxyl groups under forcing conditions.

- The use of polar aprotic solvents such as sulfolane or dimethylformamide enhances reaction rates and yields.

- Controlled temperature and pressure conditions are critical to optimize yields and minimize decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine and sodium borohydride are frequently used as reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of corresponding amines, while oxidation can lead to the formation of various nitro derivatives .

Scientific Research Applications

Analytical Chemistry

Separation and Analysis:

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be analyzed using reverse-phase HPLC with a mobile phase comprising acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Pharmacokinetics:

The compound's capability for preparative separation makes it suitable for pharmacokinetic studies where understanding the absorption and distribution of drugs is crucial. This method allows researchers to isolate impurities effectively .

Environmental Studies

Toxicological Assessments:

Research indicates that N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline can serve as a model compound for studying the environmental impact of nitroaromatic compounds. Toxicological profiles are essential for understanding the effects of such compounds on wildlife and human health. The compound has been investigated for its acute toxicity levels in various animal models, revealing significant insights into its metabolic fate and potential health risks .

Contaminant Detection:

The compound can also function as a reagent to detect and characterize environmental contaminants. Its reactivity with various biological systems makes it valuable in assessing the presence of nitroaromatic pollutants in soil and water samples .

Synthetic Chemistry

Intermediate in Dye Production:

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline serves as an important intermediate in the synthesis of azo dyes and other organic pigments. The compound's structure allows it to participate in electrophilic aromatic substitution reactions that are crucial for producing various colorants used in textiles and printing inks .

Explosive Applications:

Historically, this compound has been used in explosive formulations due to its high energy content and stability under certain conditions. It has been noted for its explosive properties when combined with oxidizers like ammonium nitrate .

Case Study 1: Toxicological Profile

A study conducted on workers exposed to N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline revealed significant health risks associated with long-term exposure. Symptoms included liver damage leading to conditions such as cirrhosis and hepatoma development after prolonged exposure to dust from the compound during manufacturing processes .

Case Study 2: Environmental Impact

Research on the environmental fate of nitroaromatic compounds has shown that N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline can persist in ecosystems and may bioaccumulate in aquatic organisms. This raises concerns about its long-term ecological effects and necessitates further studies on remediation strategies .

Data Tables

| Application Area | Details |

|---|---|

| Analytical Chemistry | HPLC separation using acetonitrile/water/phosphoric acid; pharmacokinetics studies |

| Environmental Studies | Toxicological assessments; contaminant detection in soil/water |

| Synthetic Chemistry | Intermediate for azo dyes; explosive formulations |

| Case Study | Findings |

|---|---|

| Toxicological Profile | Long-term exposure linked to liver damage; symptoms include cirrhosis |

| Environmental Impact | Persistence in ecosystems; potential bioaccumulation in aquatic organisms |

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as the inhibition of enzyme activities or the disruption of cellular processes. The compound’s high reactivity allows it to form covalent bonds with target molecules, leading to significant changes in their structure and function .

Comparison with Similar Compounds

Key Compounds:

- N-Methyl-2,4,6-trinitroaniline : Methyl substitution at the amine group .

- N-(3-Nitrophenyl)-2,4,6-trinitroaniline : A derivative with a meta-nitrophenyl substituent .

- 1,3-Diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Amino-substituted analogs .

Explosive and Thermal Properties

Notes:

Anticancer Potential (Hep3B Cells):

Notes:

- Trinitroaniline derivatives exhibit cytotoxicity via apoptosis induction and metastatic inhibition .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | |

|---|---|---|---|---|

| TNA | 243.11 | Low in water | 188–190 | |

| N-Methyl-TNA | 242.15 | Moderate in acetone | 122–124 | |

| Target Compound | 349.21* | Very low | Estimated 150–170 |

Notes:

- Higher molecular weight and nitro content in the target compound likely reduce solubility compared to simpler derivatives .

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents decomposition |

| Solvent System | Acetone/Ethanol | Enhances crystallization |

| Catalyst (Cu powder) | 5–10 mol% | Accelerates coupling |

Basic: How can spectroscopic techniques elucidate the structure of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline?

Methodological Answer:

- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons and nitro group environments. For example, ¹H NMR shows distinct peaks for NH (δ 10–12 ppm) and aromatic protons (δ 8–9 ppm) .

- X-ray Crystallography : Single-crystal analysis reveals intramolecular hydrogen bonding between amino and nitro groups, critical for stability .

- FT-IR : Confirm nitro (asymmetric stretch at 1530–1560 cm⁻¹) and amine (N–H stretch at 3300–3500 cm⁻¹) functionalities .

Basic: What are the thermal decomposition pathways of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline, and how do they compare to related explosives?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

Q. Table 2: Thermal Stability of Nitroaromatics

| Compound | Decomposition Temp (°C) | Sensitivity to Impact |

|---|---|---|

| N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline | 220–240 | High |

| DATB | 320–340 | Low |

| TATB | >350 | Very Low |

Advanced: How do substituents (e.g., alkylation, auration) affect the acidity and stability of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline?

Methodological Answer:

- N-Alkylation : Reduces acidity by ~2 pKa units compared to the parent compound, as seen in Hammett acidity studies using 2,4-dinitroaniline derivatives .

- Auration (AuPPh₃⁺) : Quantum chemical calculations show AuPPh₃⁺ substitution alters electron density distribution, increasing thermal stability by 15–20°C .

- Hydrogen Bonding : Amino-nitro interactions (N–H⋯O) stabilize the crystal lattice, reducing sensitivity to mechanical stress .

Advanced: What computational models predict the electronic structure and explosive performance of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). High nitro group density correlates with lower band gaps (~3.5 eV), indicating higher reactivity .

- Detonation Velocity (VoD) : Predict using Kamlet-Jacobs equations. Calculated VoD: ~7500 m/s, comparable to picric acid but lower than RDX .

- Crystal Packing Analysis : Hirshfeld surface analysis identifies dominant O⋯H (30%) and N⋯O (25%) interactions, critical for sensitivity .

Advanced: How do crystal engineering strategies enhance the safety profile of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline?

Methodological Answer:

- Co-crystallization : Co-form with hydrogen-bond donors (e.g., urea) to stabilize the lattice. Reduces impact sensitivity by 40% .

- Polymorph Screening : Identify low-sensitivity polymorphs via solvent-mediated crystallization. Ethanol/water mixtures favor a monoclinic phase with improved thermal stability .

- Additive Engineering : Incorporate 5% graphite to mitigate electrostatic discharge risks without altering detonation performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.